molecular formula C9H7F2N3S B13706411 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole

2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole

Cat. No.: B13706411
M. Wt: 227.24 g/mol
InChI Key: IFXJHNXHRXVSCQ-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole typically involves the reaction of 2,3-difluorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The amino group and difluorobenzyl moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3,4-difluorobenzyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole is unique due to the specific positioning of the difluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

5-[(2,3-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7F2N3S/c10-6-3-1-2-5(8(6)11)4-7-13-14-9(12)15-7/h1-3H,4H2,(H2,12,14)

InChI Key

IFXJHNXHRXVSCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC2=NN=C(S2)N

Origin of Product

United States

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